2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and pyridazine rings in its structure makes it a unique candidate for various chemical and biological studies.
Preparation Methods
The synthesis of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring followed by the construction of the pyridazine ring. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and thiols. The reaction conditions usually involve refluxing in organic solvents such as ethanol or acetonitrile .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function .
Comparison with Similar Compounds
Compared to other triazolopyridazine derivatives, 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide
- 2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-ethylphenyl)acetamide .
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties.
Biological Activity
The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex heterocyclic organic molecule with a molecular formula of C20H25N5O2S and a molecular weight of approximately 405.9g/mol. Its unique structural features suggest potential pharmacological applications in various therapeutic areas, particularly in infectious diseases and possibly as an antiviral agent.
Structural Characteristics
This compound belongs to the class of triazolo-pyridazine derivatives , which are known for their diverse biological activities. The presence of functional groups such as tert-butylsulfanyl and oxo contributes to its chemical reactivity and potential biological interactions.
Feature | Description |
---|---|
Molecular Formula | C20H25N5O2S |
Molecular Weight | 405.9g/mol |
Structural Features | Fused triazole and pyridazine rings with sulfanyl groups |
Biological Activity Overview
While specific biological activity data for this compound is limited, its structural characteristics suggest several potential pharmacological activities:
- Antimicrobial Activity : Compounds with similar structures have been investigated for their antimicrobial properties. For instance, triazole derivatives often exhibit significant activity against various bacterial strains and fungi.
- Antiviral Potential : Research into heterocyclic compounds has highlighted their potential as antiviral agents. Studies have shown that certain triazole derivatives can inhibit viral replication in cell cultures.
- Antitubercular Properties : The compound's structural features indicate possible applications in the development of antitubercular agents, as seen in related compounds that have shown efficacy against Mycobacterium tuberculosis.
Case Studies and Research Findings
Recent studies have explored the biological activities of triazolo-pyridazine derivatives:
- A study on related triazole compounds demonstrated effective inhibition of HSV-1 replication in Vero cells, achieving up to 91% inhibition at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM) . This suggests that similar compounds may exhibit antiviral properties.
- Another research effort focused on synthesizing novel pyrazole-fused derivatives which were tested for their antiviral activities against various viral strains including FCoV , FHV , and HSV-1 , showing promising results in terms of cytotoxicity and antiviral efficacy .
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for evaluating its therapeutic potential. Interaction studies involving this compound could focus on:
- Absorption : Investigating how well the compound is absorbed when administered.
- Distribution : Understanding how the compound distributes throughout the body.
- Metabolism : Identifying metabolic pathways and half-life.
- Excretion : Analyzing how the compound is eliminated from the body.
Properties
IUPAC Name |
2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S2/c1-18(2,3)27-16-9-8-14-20-22(17(25)23(14)21-16)11-15(24)19-12-6-5-7-13(10-12)26-4/h5-10H,11H2,1-4H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIINTINMNWTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)SC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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